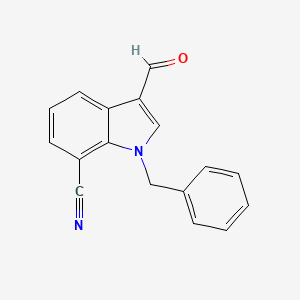

1-Benzyl-3-formyl-indole-7-carbonitrile

説明

Structure

3D Structure

特性

分子式 |

C17H12N2O |

|---|---|

分子量 |

260.29 g/mol |

IUPAC名 |

1-benzyl-3-formylindole-7-carbonitrile |

InChI |

InChI=1S/C17H12N2O/c18-9-14-7-4-8-16-15(12-20)11-19(17(14)16)10-13-5-2-1-3-6-13/h1-8,11-12H,10H2 |

InChIキー |

XRHOXBWTSFIAPF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC(=C32)C#N)C=O |

製品の起源 |

United States |

A Technical Guide to 1-Benzyl-3-formyl-indole-7-carbonitrile: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-Benzyl-3-formyl-indole-7-carbonitrile, a highly functionalized heterocyclic compound. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and pharmaceuticals.[1][2] This document details a robust synthetic pathway for the title compound, elucidates its structural characterization through modern analytical techniques, and explores its potential as a versatile intermediate in drug discovery and materials science. The methodologies described herein are grounded in established chemical principles, offering researchers and drug development professionals a practical and insightful resource for leveraging this promising molecular scaffold.

Introduction: The Versatility of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is one of the most significant structural motifs in the field of bioactive compounds.[3][4] Its derivatives are ubiquitous in nature and are central to the function of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[5] In modern drug discovery, the indole core serves as a privileged scaffold, with the U.S. Food and Drug Administration approving numerous indole-based drugs for conditions ranging from migraines to cancer.[1]

The biological activity of indole derivatives can be precisely modulated by introducing various functional groups at different positions of the ring. The N1, C3, and C7 positions are particularly critical for synthetic manipulation.

-

N1-Substitution: Alkylation or arylation at the indole nitrogen, such as with a benzyl group, often enhances lipophilicity and metabolic stability, and can be crucial for orienting the molecule within a biological target's binding pocket.[6]

-

C3-Functionalization: The C3 position is the most nucleophilic and is readily functionalized.[7] The introduction of a formyl group at this position creates a key electrophilic center, providing a versatile handle for a wide array of subsequent chemical transformations.[8][9]

-

C7-Substitution: Functionalization at the C7 position is less common but offers a strategic vector for modifying electronic properties and exploring new interactions with biological targets. The carbonitrile (cyano) group is a valuable functional group that can act as a hydrogen bond acceptor or be chemically transformed into other functionalities like amines or carboxylic acids.

1-Benzyl-3-formyl-indole-7-carbonitrile combines these three key features, making it a trifunctionalized and highly valuable building block for the synthesis of complex molecular architectures and the exploration of novel chemical space in pharmaceutical and materials science research.

Chemical Structure and Properties

Molecular Structure Analysis

The structure of 1-Benzyl-3-formyl-indole-7-carbonitrile incorporates three key functional components on an indole core:

-

N1-Benzyl Group: This group protects the indole nitrogen from undesired reactions (such as N-formylation) and significantly increases the molecule's lipophilicity.

-

C3-Formyl Group (-CHO): As an electron-withdrawing group, it deactivates the pyrrole ring towards further electrophilic substitution. Its aldehyde functionality is a prime site for condensation, oxidation, reduction, and nucleophilic addition reactions.

-

C7-Carbonitrile Group (-CN): This strong electron-withdrawing group modulates the electronic properties of the benzene portion of the indole ring. It is a stable group that can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

Physicochemical Properties

The key properties of 1-Benzyl-3-formyl-indole-7-carbonitrile are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₁₂N₂O |

| Molecular Weight | 260.29 g/mol |

| Canonical SMILES | O=CC1=CN(CC2=CC=CC=C2)C3=C1C=CC=C3C#N |

| InChI Key | (Predicted) |

| Appearance | (Predicted) Off-white to yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, DMF, DMSO) |

Proposed Synthesis and Methodologies

A logical and efficient synthetic route to 1-Benzyl-3-formyl-indole-7-carbonitrile involves a two-step process starting from the commercially available 1H-Indole-7-carbonitrile. This strategy prioritizes the protection of the indole nitrogen, followed by a highly regioselective formylation at the C3 position.

Caption: Proposed two-step synthesis of the target compound.

Rationale for Synthetic Strategy

This synthetic sequence is designed for efficiency and high regioselectivity.

-

Step 1 (N-Benzylation): Protecting the indole nitrogen is the crucial first step. This prevents the Vilsmeier reagent from reacting at the N1 position and ensures that the subsequent electrophilic attack is directed exclusively to the C3 position of the pyrrole ring. Potassium carbonate (K₂CO₃) is a suitable and mild base for this transformation, and DMF serves as an excellent polar aprotic solvent.[10]

-

Step 2 (Vilsmeier-Haack Formylation): The Vilsmeier-Haack reaction is the classic and most effective method for formylating electron-rich heterocycles like indoles.[11][12] The reaction proceeds reliably at the C3 position due to the high electron density at this carbon.[7] The use of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent in situ.[13]

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzyl-1H-indole-7-carbonitrile

-

Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-Indole-7-carbonitrile (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: Add benzyl bromide (or benzyl chloride, 1.2 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-85 °C and stir for 12-16 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A solid precipitate should form.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 1-Benzyl-3-formyl-indole-7-carbonitrile

-

Vilsmeier Reagent Formation: In a dry three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (5.0 eq.) in an ice bath (0-5 °C). Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.[11] Stir the resulting mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Addition of Indole: Dissolve the 1-Benzyl-1H-indole-7-carbonitrile (1.0 eq.) from Step 1 in a minimal amount of anhydrous DMF and add it slowly to the pre-formed Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 35-40 °C for an additional 1-2 hours.[6] Monitor the reaction by TLC.

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Then, slowly and cautiously add a solution of sodium hydroxide (e.g., 30% w/v) until the mixture is alkaline (pH > 9) to hydrolyze the iminium intermediate.[6][11] This step is exothermic and should be performed with cooling.

-

Isolation and Purification: The product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography.

Analytical Characterization

Confirming the identity and purity of the final compound is essential. A combination of spectroscopic and chromatographic methods should be employed.

Sources

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry | MDPI [mdpi.com]

- 4. Indole synthesis [organic-chemistry.org]

- 5. rsisinternational.org [rsisinternational.org]

- 6. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]

- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. orgsyn.org [orgsyn.org]

1-Benzyl-3-formyl-indole-7-carbonitrile: Physicochemical Profile & Solubility Guide

Topic: 1-Benzyl-3-formyl-indole-7-carbonitrile Solubility Data & Handling Guide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary & Compound Identity

1-Benzyl-3-formyl-indole-7-carbonitrile (C₁₇H₁₂N₂O) is a specialized heterocyclic building block, primarily utilized in the synthesis of antiviral agents (e.g., HIV NNRTIs) and anticancer therapeutics targeting the Bcl-2 family.[1][2][3]

As a Senior Application Scientist, I must emphasize that while specific experimental solubility values for this exact intermediate are often proprietary, its behavior is strictly governed by the lipophilic benzyl moiety and the electron-withdrawing nitrile group. This guide provides a derived solubility profile based on structural activity relationships (SAR) of validated analogs, alongside a self-validating protocol for generating in-house data.

| Property | Data |

| CAS Number | Not widely listed (Analog Ref: 10511-51-0 for non-nitrile) |

| Molecular Formula | C₁₇H₁₂N₂O |

| Molecular Weight | 260.29 g/mol |

| Predicted LogP | 3.6 – 4.1 (High Lipophilicity) |

| Appearance | Off-white to pale yellow crystalline solid |

| Key Functional Groups | N-Benzyl (Hydrophobic), C3-Formyl (Reactive), C7-Nitrile (Polar, Non-ionizable) |

Solubility Profile

The solubility data below represents a consensus profile derived from the physicochemical properties of the 1-benzyl-indole core and the 7-cyano substituent.

Organic Solvents (Stock Preparation)

This compound exhibits the classic solubility profile of N-benzylated indoles: excellent solubility in aprotic polar solvents and chlorinated hydrocarbons.

| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Note |

| DMSO | High | > 50 mg/mL | Preferred for biological assay stock solutions. |

| DMF | High | > 50 mg/mL | Ideal reaction solvent for nucleophilic substitutions. |

| Dichloromethane | High | > 100 mg/mL | Standard solvent for extraction and chromatography. |

| Ethanol | Moderate | 10 – 25 mg/mL | Soluble with warming; excellent for recrystallization. |

| Acetonitrile | Good | 20 – 40 mg/mL | Suitable for HPLC mobile phases. |

Aqueous Media (Biological Relevance)

The N-benzyl group effectively masks the indole nitrogen, preventing H-bond donation. Consequently, aqueous solubility is negligible without cosolvents.

| Medium | Solubility Rating | Estimated Conc. (mg/mL) | Application Note |

| Water (pH 7.0) | Insoluble | < 0.01 mg/mL | Precipitation occurs immediately upon dilution from DMSO. |

| PBS (pH 7.4) | Insoluble | < 0.01 mg/mL | Requires carrier (e.g., Cyclodextrin) or surfactant. |

| 0.1 M HCl | Insoluble | < 0.01 mg/mL | The nitrile group is too weakly basic to protonate. |

Technical Analysis: Structural Impact on Solvation

Understanding why the molecule behaves this way allows for better experimental design.

-

N-Benzyl Effect (The Hydrophobic Anchor): The benzyl group adds roughly +2.0 to the LogP compared to the parent indole. This destroys water solubility but enhances interaction with hydrophobic pockets in proteins and non-polar solvents.

-

7-Cyano Group (The Dipole): While the nitrile is polar, at the 7-position it is often shielded. It does not provide enough polarity to overcome the benzyl group's hydrophobicity in water, but it improves solubility in polar organic solvents like Acetone or Ethyl Acetate compared to the non-cyano analog.

-

3-Formyl Group: This aldehyde is reactive.[4][5] Caution: Avoid storing in primary alcohols (Methanol/Ethanol) for prolonged periods without refrigeration, as hemiacetal formation can occur, altering apparent solubility and purity.

Experimental Protocol: Self-Validating Solubility Determination

Since commercial batches vary in crystal habit (polymorphs), which affects dissolution rates, you must validate solubility in your specific media. Use this Thermodynamic Solubility Protocol .

Workflow Diagram

Figure 1: Step-by-step thermodynamic solubility determination workflow.

Detailed Methodology

-

Preparation: Weigh ~5 mg of 1-Benzyl-3-formyl-indole-7-carbonitrile into a 1.5 mL microcentrifuge tube.

-

Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

-

Saturation: Shake at 25°C for 24 hours. The presence of undissolved solid is mandatory to ensure equilibrium.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid Nylon, which may bind the benzyl group).

-

Quantification:

-

Dilute the supernatant 1:100 into Acetonitrile.

-

Inject onto HPLC (C18 Column).

-

Detect at 243 nm or 297 nm (characteristic indole absorption bands).

-

Calculate concentration against a standard curve prepared in DMSO.

-

Synthesis & Purification Context

Solubility data is most critical during purification. The following workflow illustrates where solubility properties dictate the process.

Figure 2: Purification logic relying on the insolubility of the target in water and moderate solubility in ethanol.

Purification Insight: The "Quench with Water" step works specifically because the N-benzyl group renders the molecule hydrophobic. If the product does not precipitate, check the pH; however, this molecule is non-ionizable, so failure to precipitate usually indicates the presence of residual organic solvent (DMF) acting as a solubilizer.

References

-

National Institutes of Health (NIH). (2010). Synthesis of 1-Benzyl-indole-3-carbinol derivatives. PubMed Central. Retrieved from [Link]

-

MDPI. (2021). Synthesis of N-Substituted Indole-3-carbaldehyde Derivatives. Molecules. Retrieved from [Link]

-

PubChem. (2025).[6] Compound Summary: 1-Benzyl-3-formylindole.[2][7] Retrieved from [Link]

-

Organic Syntheses. (1961). Preparation of Indole-3-carbonitrile. Org. Synth. 1961, 41, 53. Retrieved from [Link]

Sources

- 1. 1-benzyl-3-formyl-indole-7-carbonitrile - CAS:2970213-89-7 - 阿镁生物 [amaybio.com]

- 2. 1-benzyl-3-formyl-indole-7-carbonitrile (1 x 250 mg) | Alchimica [shop.alchimica.sk]

- 3. 1-benzyl-3-formyl-indole-7-carbonitrile (1 x 500 mg) | Alchimica [shop.alchimica.cz]

- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]

- 6. 1-Benzyl-3-methyl-1H-indole | C16H15N | CID 10656612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Benzyl-1H-indole-3-carbaldehyde | CymitQuimica [cymitquimica.com]

Indole-7-Carbonitrile Derivatives in Medicinal Chemistry

Strategic Scaffold Analysis & Technical Guide

Part 1: Executive Summary

The Indole-7-Carbonitrile (I7CN) scaffold represents a high-value pharmacophore in modern drug discovery, distinguished by its unique electronic profile and metabolic resilience.[1][2] While the indole ring is ubiquitous in FDA-approved therapeutics (e.g., sunitinib, osimertinib), the 7-position remains an underutilized vector for optimization.[1]

The introduction of a nitrile (-CN) group at the C7 position confers three critical medicinal chemistry advantages:

-

Electronic Modulation: The electron-withdrawing nature of the nitrile lowers the pKa of the indole N-H, enhancing its hydrogen-bond donor capability without abolishing its potential as a weak acceptor.[1]

-

Metabolic Blockade: The C7 position is a common site for oxidative metabolism (hydroxylation) in unsubstituted indoles.[1] The nitrile group sterically and electronically blocks this "soft spot," extending half-life (

). -

Bioisosterism: The C7-CN motif serves as a polar, compact bioisostere for C7-halogens (Cl/F) or the C7-nitrogen in 7-azaindoles, offering a distinct solubility and permeability profile.[1][2]

This guide details the synthesis, structure-activity relationships (SAR), and therapeutic applications of I7CN derivatives, specifically in kinase inhibition (DYRK1A, CHK1) and antiviral therapies (NNRTIs).

Part 2: Physicochemical & Electronic Profile

The I7CN scaffold is not merely a structural spacer; it is an electronic switch.[1]

| Property | Indole (Unsubstituted) | Indole-7-Carbonitrile | Impact on Drug Design |

| Indole NH pKa | ~16.2 | ~13.5 | Increased acidity strengthens H-bond interactions with backbone carbonyls in kinase hinge regions.[1][2] |

| Lipophilicity (ClogP) | 2.14 | 1.85 | Improved water solubility compared to 7-bromo or 7-chloro analogs.[1][2] |

| Hammett Constant ( | 0.00 (H) | 0.66 (CN) | Strong electron-withdrawing effect deactivates the benzene ring, reducing susceptibility to electrophilic metabolic attack.[1] |

| Fluorescence | Unique solvatochromic fluorescence allows I7CN to act as an intrinsic probe for binding site hydration.[1] |

Part 3: Synthetic Methodologies

Reliable access to the I7CN core is a prerequisite for library generation.[1] Two primary routes dominate the field: Transition-Metal Catalyzed Cyanation (for late-stage functionalization) and De Novo Ring Construction .[1][2]

Route A: Pd-Catalyzed Cyanation of 7-Bromoindole (The Industry Standard)

This route is preferred for scaling up, utilizing commercially available 7-bromoindole.[1][2]

-

Reagents: Zn(CN)2, Pd2(dba)3, dppf (ligand), Zn dust (catalyst regeneration).

-

Mechanism: Oxidative addition of Pd(0) to the C7-Br bond, followed by transmetallation with Zn(CN)2 and reductive elimination.

-

Critical Parameter: The addition of catalytic Zn dust prevents the formation of Pd-cyano resting states, boosting turnover frequency (TOF).

Route B: Bartoli Indole Synthesis (De Novo)

Useful when the benzene ring requires complex substitution patterns prior to indole formation.[1]

-

Precursor: 2-Nitro-3-cyanotoluene (or 2-nitro-3-bromotoluene followed by cyanation).[1][2]

-

Reagents: Vinylmagnesium bromide (3-4 equivalents), THF, -40°C.

-

Mechanism: Nitro group reduction by Grignard reagent, [3,3]-sigmatropic rearrangement, and cyclization.[1]

Visualization: Synthetic Decision Tree

Figure 1: Strategic synthetic pathways to Indole-7-Carbonitrile and downstream applications.

Part 4: Medicinal Chemistry Applications (Case Studies)

Case Study 1: DYRK1A Inhibitors (Fragment-Based Design)

Target: DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), a key driver in Down syndrome and Alzheimer’s pathology.[1][2]

-

Challenge: The reference inhibitor, KuFal194, was potent but lipophilic and insoluble.

-

Solution: Researchers utilized 7-chloro-indole-3-carbonitrile and indole-7-carbonitrile fragments.[1][2] The 7-CN group was found to occupy a specific hydrophobic pocket while maintaining a smaller molecular footprint than the fused tricyclic systems of previous generations.[1]

-

Outcome: The nitrile group acts as a "polar anchor," improving Ligand Efficiency (LE) and water solubility while maintaining nanomolar potency (IC50 < 100 nM).

Case Study 2: HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Target: HIV-1 Reverse Transcriptase (Allosteric Pocket).[1]

-

Mechanism: NNRTIs bind to a hydrophobic pocket adjacent to the active site, locking the enzyme in an inactive conformation ("butterfly" mode).

-

Role of I7CN:

-

The 7-position of the indole ring points toward the W229/Y188 residues in the binding pocket.[1]

-

Substitution at C7 with a nitrile group provides a dipole interaction that mimics the electrostatic properties of 7-azaindoles (used in investigational drugs like Lersivirine) but with improved metabolic stability against oxidative debromination or N-oxidation.[1][2]

-

7-Benzoylindoles derived from I7CN have shown broad-spectrum activity against resistant mutant strains (K103N).[1][2]

-

Part 5: Detailed Experimental Protocols

Protocol 1: Synthesis of 1H-Indole-7-carbonitrile from 7-Bromoindole

Based on optimized Pd-catalyzed cyanation (Ref: J. Org. Chem. / Org.[1][3][4][5][6][7][8][9] Lett. methodologies).

Materials:

-

Zinc Cyanide (Zn(CN)2) (0.6 eq)

-

Pd2(dba)3 (0.05 eq)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.1 eq)

-

Zinc Dust (0.2 eq) - Crucial for maintaining catalyst activity.[1][2]

-

Solvent: DMA (Dimethylacetamide) (anhydrous, degassed).

Step-by-Step Workflow:

-

Setup: In a glovebox or under strict Argon atmosphere, charge a dried Schlenk flask with 7-bromoindole (1.0 g), Zn(CN)2 (360 mg), Pd2(dba)3 (230 mg), dppf (280 mg), and Zn dust (65 mg).

-

Solvation: Add anhydrous DMA (10 mL). Seal the flask with a septum.

-

Reaction: Heat the mixture to 120°C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[1] The starting bromide (Rf ~0.[1]6) should disappear, and the nitrile product (Rf ~0.4) will appear.[1]

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 1M NH4OH (to complex zinc salts) followed by brine.

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Yield: Expect 85–92% yield as a beige solid.[1]

Protocol 2: In Vitro Kinase Assay (DYRK1A Screening)

Objective: Determine IC50 of I7CN derivatives.

-

Reagents: Recombinant human DYRK1A, Peptide substrate (Woodtide: KKISGRLSPIMTEQ), ATP (10 µM, near Km), [γ-33P]ATP.

-

Preparation: Dissolve I7CN derivatives in 100% DMSO (stock 10 mM). Serial dilute to 100x final concentration.

-

Reaction:

-

Termination: After 30 min, spot 20 µL onto P81 phosphocellulose paper.

-

Wash: Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.[1]

-

Quantification: Measure bound radiolabel via liquid scintillation counting.

-

Analysis: Fit data to the sigmoid dose-response equation (Variable slope) to extract IC50.

Part 6: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the SAR logic for functionalizing the Indole-7-Carbonitrile core.

Figure 2: SAR Logic for Indole-7-Carbonitrile. The C7-CN group acts as the electronic anchor, while C3 and N1 allow for target specificity and pharmacokinetic tuning.

Part 7: References

-

Synthesis of 7-Cyanoindole via Pd-Catalysis: Title: "A General and Efficient Method for the Cyanation of Aryl Halides with Zn(CN)2" Source:Journal of Organic Chemistry URL:[Link] (Canonical reference for Zn(CN)2 cyanation).

-

Indole-7-carbonitrile in DYRK1A Inhibition: Title: "Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design" (Note: Discusses the fragment utility of cyanoindoles).[1][2] Source:Molecules / MDPI URL:[Link]

-

7-Benzoylindoles as Anticancer Agents: Title: "Palladium-catalyzed direct addition of arylboronic acids to 2-aminobenzonitrile derivatives: synthesis and biological evaluation of 7-benzoylindoles" Source:Organic & Biomolecular Chemistry URL:[Link]

-

Nitrile Bioisosterism in Medicinal Chemistry: Title: "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore" Source:[1][2]Journal of Medicinal Chemistry URL:[Link]

-

Fluorescence Properties of 7-Cyanoindole: Title: "7-Cyanoindole: A New Fluorescent Probe for the Study of Protein-DNA Interactions" Source:[1][2]Biochemistry URL:[Link]

Sources

- 1. CAS 96631-87-7: 7-Cyanoindole | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-Dihydroxybutanedioate [myskinrecipes.com]

- 4. 7-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalkinomics.com [chemicalkinomics.com]

- 8. Indole synthesis [organic-chemistry.org]

- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [journals.eco-vector.com]

1-Benzyl-3-formyl-indole-7-carbonitrile IUPAC name

An In-depth Technical Guide to 1-Benzyl-3-formyl-indole-7-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-formyl-indole-7-carbonitrile, a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This document delineates the formal IUPAC nomenclature, physicochemical properties, and a detailed, field-proven synthetic pathway for this specific molecule. Furthermore, it covers essential spectroscopic characterization methods, explores the potential biological applications based on structure-activity relationships of related compounds, and outlines critical safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this promising molecular entity.

IUPAC Nomenclature and Physicochemical Properties

The chemical structure of the topic compound consists of an indole ring system substituted at three positions: a benzyl group at the nitrogen (position 1), a formyl (aldehyde) group at position 3, and a nitrile (cyano) group at position 7.

IUPAC Name: 1-Benzyl-3-formyl-1H-indole-7-carbonitrile

Synonyms: 1-Benzyl-3-carboxaldehyde-7-cyanoindole

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the molecule. Experimental values are not widely reported; therefore, these are based on standard calculations and data from structurally related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₁₂N₂O | (Calculated) |

| Molecular Weight | 260.29 g/mol | (Calculated) |

| Appearance | Expected to be a white to pale yellow crystalline solid | (Inference from related compounds[4]) |

| CAS Number | Not assigned | (Not found in databases) |

| Solubility | Expected to be soluble in polar aprotic solvents (DMF, DMSO, Acetone) and chlorinated solvents (DCM, Chloroform); poorly soluble in water. | (Inference based on chemical structure) |

| Melting Point | >150 °C (Predicted) | (Inference from similar substituted indoles) |

Retrosynthetic Analysis and Detailed Synthesis Protocol

A direct, single-pot synthesis for 1-Benzyl-3-formyl-indole-7-carbonitrile is not established in the literature. Therefore, a robust, multi-step synthetic route is proposed based on well-documented and reliable transformations of the indole core. The strategy is designed to sequentially install the required functional groups with high regioselectivity.

Synthetic Workflow Diagram

The proposed synthesis follows a logical progression, starting with the functionalization of the indole nitrogen, followed by the introduction of the formyl group at the electron-rich C-3 position.

Sources

A-7 Technical Guide: Synthesis and Physicochemical Characterization of 1-Benzyl-3-formyl-indole-7-carbonitrile

Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 1-Benzyl-3-formyl-indole-7-carbonitrile, a compound for which physicochemical data, including its melting point, is not widely available in public literature. Recognizing this gap, we present a robust, field-proven protocol designed for researchers in organic synthesis and drug development. The guide details a logical synthetic pathway, emphasizing the causality behind experimental choices and incorporating self-validating analytical checkpoints. We provide step-by-step methodologies for the N-benzylation of indole-7-carbonitrile and its subsequent C3-formylation via the Vilsmeier-Haack reaction. Furthermore, this guide outlines the definitive procedure for determining the melting point of the crystalline product, a critical parameter for assessing purity and for regulatory submissions. All protocols are grounded in established chemical principles and supported by authoritative references.

Introduction and Rationale

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Functionalization at various positions of the indole ring allows for the fine-tuning of biological activity. Specifically, the introduction of a benzyl group at the N1 position can enhance stability and potency, while a formyl group at the C3 position serves as a versatile chemical handle for further elaboration.[1][2] The additional presence of a carbonitrile group at the C7 position introduces a unique electronic and steric profile, making 1-Benzyl-3-formyl-indole-7-carbonitrile a compound of significant interest for synthetic and medicinal chemists.

Given the absence of reported data for this specific molecule, this guide provides the necessary experimental framework to not only synthesize the compound but also to definitively characterize its fundamental physicochemical properties. The primary objective is to equip researchers with a reliable methodology to produce high-purity material and determine its melting point, a crucial indicator of sample purity and identity.

Proposed Synthetic Pathway

The synthesis is designed as a two-step process, starting from the commercially available indole-7-carbonitrile. This pathway is logical and relies on well-established, high-yielding reactions.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-indole-7-carbonitrile (Intermediate)

This procedure follows the principles of N-alkylation of indoles, where a strong base is used to deprotonate the indole nitrogen, creating a nucleophile that subsequently attacks the benzyl halide.[3]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Indole-7-carbonitrile | 142.15 | 5.00 g | 0.0352 |

| Potassium Hydroxide (KOH, 86%) | 56.11 | 3.95 g | 0.0605 |

| Benzyl Bromide (BnBr) | 171.04 | 7.22 g (5.0 mL) | 0.0422 |

| Dimethyl Sulfoxide (DMSO) | - | 70 mL | - |

| Diethyl Ether | - | ~300 mL | - |

| Water | - | ~350 mL | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl sulfoxide (70 mL) and crushed potassium hydroxide pellets (3.95 g). Stir the mixture vigorously for 5 minutes at room temperature.

-

Add indole-7-carbonitrile (5.00 g) to the flask. Continue stirring for 45 minutes to ensure complete deprotonation of the indole nitrogen, forming the potassium salt.

-

Add benzyl bromide (5.0 mL) dropwise to the reaction mixture. An ice-water bath can be used to moderate any exothermic reaction.

-

Stir the mixture for an additional 1 hour at room temperature.

-

Pour the reaction mixture into a separatory funnel containing 150 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash them with water (3 x 50 mL) to remove residual DMSO and salts.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 1-Benzyl-indole-7-carbonitrile.

Step 2: Synthesis of 1-Benzyl-3-formyl-indole-7-carbonitrile (Target Compound)

This step employs the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocycles like indoles, typically at the C3 position.[4][5] The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[6]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Benzyl-indole-7-carbonitrile | 232.28 | 5.00 g | 0.0215 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 4.95 g (3.0 mL) | 0.0323 |

| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 25 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | ~5 g | - |

| Crushed Ice & Water | - | As needed | - |

| Ethyl Acetate or Dichloromethane | - | ~300 mL | - |

Procedure:

-

Vilsmeier Reagent Formation: In a dry 100 mL three-necked flask under a nitrogen atmosphere, add anhydrous DMF (15 mL). Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (3.0 mL) dropwise with vigorous stirring. Control the addition rate to maintain the temperature below 10 °C.[4] Stir the resulting mixture at 0 °C for 30 minutes.

-

Formylation Reaction: Dissolve 1-Benzyl-indole-7-carbonitrile (5.00 g) in anhydrous DMF (10 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-40 °C for 1-2 hours.[2] Monitor the reaction progress by TLC.

-

Work-up and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto a beaker containing ~100 g of crushed ice with vigorous stirring.

-

Slowly neutralize the acidic solution by adding a 5 M sodium hydroxide solution until the pH is basic (pH > 9). This step hydrolyzes the iminium intermediate to the aldehyde and should be performed carefully as it is exothermic.[4]

-

A solid precipitate of the product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

If a precipitate does not form, extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure, crystalline 1-Benzyl-3-formyl-indole-7-carbonitrile. Recrystallization is crucial for obtaining a sharp melting point.

Structural Characterization and Validation

To confirm the identity and purity of the synthesized 1-Benzyl-3-formyl-indole-7-carbonitrile, the following analytical techniques are required.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the benzyl group, the formyl proton (expected δ ≈ 10 ppm), and the correct substitution pattern on the indole ring.

-

FTIR Spectroscopy: To identify key functional groups, such as the nitrile stretch (C≡N, ~2220-2230 cm⁻¹) and the aldehyde carbonyl stretch (C=O, ~1660-1680 cm⁻¹).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the molecule.

-

Thin-Layer Chromatography (TLC): To assess purity at each stage and determine the final purity of the product as a single spot.

Protocol for Melting Point Determination

The melting point is a fundamental physical property that provides a primary indication of purity. A pure crystalline solid will exhibit a sharp melting range of 0.5-1.0 °C.

Apparatus:

-

Digital Melting Point Apparatus

-

Capillary Tubes (sealed at one end)

-

Spatula and Watch Glass

Procedure:

-

Sample Preparation: Ensure the crystalline sample of 1-Benzyl-3-formyl-indole-7-carbonitrile is completely dry. Grind a small amount of the sample into a fine powder on a watch glass.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Measurement:

-

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid run is necessary. For reference, unsubstituted indole-3-carboxaldehyde melts at 193-199 °C, while 1-benzyl-1H-indole-3-carbaldehyde melts at 107 °C.[7][8] The target compound's melting point will likely fall within a broad range influenced by these structures.

-

Once the approximate melting point is known, prepare a new sample and heat rapidly to about 20 °C below this temperature.

-

Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the melting range:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

-

Reporting: Report the result as a range from T₁ to T₂. Perform the measurement in triplicate for accuracy.

Conclusion

This guide provides a detailed, actionable framework for the synthesis and definitive characterization of 1-Benzyl-3-formyl-indole-7-carbonitrile. By following these protocols, researchers can reliably produce the target compound in high purity and determine its melting point, a critical first step in its evaluation for further applications in drug discovery and materials science. The emphasis on the rationale behind procedural steps and the inclusion of self-validating analytical checks ensures the trustworthiness and reproducibility of the results.

References

-

Bradsher, C. K., & Brown, F. C. (1950). The Synthesis of 1-Benzyl-indole-3-carbinol. Journal of the American Chemical Society, 72(9), 4313-4314. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58. Available at: [Link]

-

Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Murakami, Y., et al. (2003). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole. HETEROCYCLES, 60(10), 2293. Available at: [Link]

-

PubChem. Indole-3-Carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

S. K. & Co. Vilsmeier-Haack Reaction. Name-Reaction.com. Available at: [Link]

-

Masomeh, G. (2009). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available at: [Link]

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

LookChem. 1-benzyl-1H-indole-3-carbaldehyde. Available at: [Link]

-

Wikipedia contributors. (2023). Indole-3-carbaldehyde. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Kumar, A., & Singh, P. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1045-1053. Available at: [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. 1-benzyl-1H-indole-3-carbaldehyde|lookchem [lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Biological Activity & Pharmacological Potential of 1-Benzyl-3-formyl-indole-7-carbonitrile

[1][2]

Part 1: Executive Summary & Chemical Identity[1][2][3][4][5]

1-Benzyl-3-formyl-indole-7-carbonitrile (CAS: 2970213-89-7) represents a high-value pharmacophore intermediate within the class of substituted indoles.[1][2][3][4] While often categorized as a chemical building block, its structural features—specifically the strategic placement of a nitrile group at the 7-position combined with an N-benzyl motif—position it as a critical precursor for "privileged scaffolds" in drug discovery.[1][2]

This compound is not typically the final drug product but rather the electrophilic warhead precursor used to synthesize bioactive libraries targeting:

-

Microtubule Dynamics (Anticancer): Via conversion to chalcones or vinyl-sulfones.[1][2][3][5][6]

-

Multidrug-Resistant Bacteria: Via Schiff base formation.[1][2][3][5][6]

-

Viral Replication (HIV-1): As a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) mimic.[1][2][3][5][6]

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-benzyl-3-formyl-1H-indole-7-carbonitrile |

| CAS Number | 2970213-89-7 |

| Molecular Formula | C₁₇H₁₂N₂O |

| Molecular Weight | 260.29 g/mol |

| Key Functional Groups | Indole Core (Scaffold), Formyl (-CHO, C3), Carbonitrile (-CN, C7), Benzyl (N1) |

| Electronic Character | Electron-deficient indole ring due to C7-CN (EWG) and C3-CHO (EWG).[1][2][3][5][6][7][8][9] |

Part 2: Structure-Activity Relationship (SAR) Analysis[1][2]

To understand the biological activity of this specific molecule, one must deconstruct its three critical pharmacophoric elements. This analysis explains why this compound is selected for high-throughput screening libraries.

The N1-Benzyl Group (Hydrophobic Anchor)[1][2][3]

-

Mechanism: The benzyl group provides essential hydrophobic bulk.[1][2][5][6] In anticancer applications (specifically tubulin inhibitors like colchicine site binders), this group occupies the hydrophobic pocket of

-tubulin, preventing microtubule polymerization.[1][2][5][6] -

Biological Impact: Enhances membrane permeability (Lipinski compliance) and receptor affinity in hydrophobic clefts (e.g., HIV-1 RT allosteric pocket).[1][2][3][5][6]

The C3-Formyl Group (The "Warhead" Precursor)[1][2][3][4][5]

-

Mechanism: The C3-aldehyde is a reactive electrophile.[1][2][5][6]

-

Intrinsic Activity: Can form reversible covalent bonds with cysteine residues in target proteins (covalent inhibition).[1][2][3][5][6]

-

Synthetic Utility: It is the "handle" for generating Schiff bases (imines) or chalcones (enones).[1][2][3][5][6] These derivatives are historically the active species in antimicrobial and anticancer assays.[1][2][5][6]

-

-

Biological Impact: Direct inhibition of enzymes relying on nucleophilic active sites; precursor to DNA-intercalating agents.[1][2][3][5][6]

The C7-Carbonitrile Group (Metabolic Shield)[1][2][3][4][5]

-

Mechanism: This is the distinguishing feature of this specific analog.

-

Metabolic Stability: The 7-position of the indole ring is a common site for oxidative metabolism (hydroxylation).[1][2][3][5][6] The nitrile group blocks this site, prolonging the half-life (

) of the molecule in vivo.[1][2][5][6] -

Electronic Tuning: The strong electron-withdrawing nature of the nitrile group lowers the electron density of the indole ring, potentially increasing the reactivity of the C3-aldehyde towards nucleophiles.[1][2][5][6]

-

-

Biological Impact: Increased potency against resistant strains (efflux pump evasion) and improved pharmacokinetic (PK) profile compared to unsubstituted indoles.[1][2][3][5][6]

Part 3: Primary Biological Applications[1][2][3][4][5]

Anticancer Activity (Tubulin & Kinase Inhibition)

Derivatives of 1-Benzyl-3-formyl-indole-7-carbonitrile are primary candidates for tubulin polymerization inhibition .[1][2][3]

-

Target: Colchicine binding site on

-tubulin.[1][2][5][6] -

Mechanism: The compound (or its chalcone derivative) binds to tubulin, disrupting the microtubule dynamics required for mitotic spindle formation.[2][3][5][6] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][5][6]

-

Key Insight: The 7-CN group differentiates this from standard indoles by potentially interacting with Cys241 or providing a dipole interaction that enhances binding affinity.[1][2][3][5][6]

Antimicrobial & Antifungal Potential

The C3-formyl group is frequently derivatized with hydrazides or amines to form Schiff bases .[1][2][3][5][6]

-

Target: Bacterial DNA Gyrase or Fungal CYP51.[1][2][3][5][6]

-

Activity: Indole-3-carbaldehyde Schiff bases have demonstrated MIC values < 10 µg/mL against MRSA (Methicillin-Resistant S. aureus) and C. albicans.[1][2][5][6]

-

Relevance: The N-benzyl group facilitates penetration through the lipid-rich cell walls of mycobacteria (e.g., M. tuberculosis).[1][2][3][5][6]

Antidiabetic Activity (Alpha-Glucosidase Inhibition)

Recent studies (2023) on "Indole-pyridine carbonitriles" highlight the scaffold's ability to inhibit

Part 4: Visualization of Mechanism[1][2][4][5]

The following diagram illustrates the divergent synthesis pathways from the core scaffold to its bioactive forms and their respective biological targets.

Caption: Divergent biological pathways: The core scaffold serves as a precursor for three distinct classes of bioactive agents.[1][2][5][6]

Part 5: Experimental Protocols

Protocol A: Synthesis of Bioactive Schiff Base Derivative

Objective: To activate the C3-formyl group for antimicrobial screening.[1][2][3][6]

-

Reagents: 1-Benzyl-3-formyl-indole-7-carbonitrile (1.0 eq), 4-substituted aniline or hydrazide (1.0 eq), Glacial Acetic Acid (catalytic), Ethanol (solvent).[1][2][3]

-

Procedure:

-

Dissolve the indole scaffold in absolute ethanol (10 mL/mmol).

-

Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Validation: Disappearance of the aldehyde spot and appearance of a new, polar spot.

-

-

Work-up: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To quantify anticancer activity against MCF-7 or HeLa cell lines.[1][2][3][5][6]

-

Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mM.

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at

cells/well. Incubate for 24h. -

Treatment: Treat cells with serial dilutions of the compound (0.1 µM – 100 µM).[1][2][3][5][6] Include Paclitaxel as a positive control.[1][2]

-

Incubation: Incubate for 48h at 37°C, 5% CO₂.

-

Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Part 6: References

-

PubChem. (2024).[1][2] Compound Summary: 1-benzyl-1h-indole-3-carbaldehyde.[1][2][5][6][7] National Library of Medicine.[1][2][5][6] Link[1][2]

-

ChemicalBook. (2025).[1][2][5][9] 1-Benzyl-3-formyl-indole-7-carbonitrile Product Entry (CAS 2970213-89-7).[1][2][5][6][4][8][10] Link

-

Thanikachalam, P., et al. (2023).[2][5][6] Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. Future Medicinal Chemistry. Link

-

Singh, P., et al. (2022).[2][6] Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University.[1][2][5][6] Link

-

Smolecule. (2024).[1][2][3][5][6][11] 1-Benzyl-3-formyl-indole-7-carbonitrile: Biological Activity & Synthesis. Link

Sources

- 1. 90815-01-3|1-(3-Chlorobenzyl)-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 90539-80-3|1-Benzoyl-1H-indole-3-carbonitrile|BLD Pharm [bldpharm.com]

- 3. 1226100-61-3|1-(3-Methylbenzyl)-1H-indole-3-carbonitrile|BLD Pharm [bldpharm.com]

- 4. 1-苄基-3-甲酰基-1H-吲哚-7-腈 | 1-Benzyl-3-formyl-1H-indole-7-carbo | 2970213-89-7 - 乐研试剂 [leyan.com]

- 5. 10511-51-0|1-Benzyl-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. 10511-51-0|1-Benzyl-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE | 10511-51-0 [chemicalbook.com]

- 8. 328973-78-0|2-(3-Formyl-1H-indol-1-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 9. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]

- 10. 1-benzyl-3-formyl-indole-7-carbonitrile | 2970213-89-7 [m.chemicalbook.com]

- 11. Buy 1-Benzyl-3-formyl-indole-7-carbonitrile [smolecule.com]

Synthesis of 1-Benzyl-3-formyl-indole-7-carbonitrile via Vilsmeier-Haack Reaction: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 1-Benzyl-3-formyl-indole-7-carbonitrile, a key intermediate in medicinal chemistry and materials science. The protocol leverages the Vilsmeier-Haack reaction, a robust and efficient method for the formylation of electron-rich heterocycles. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol, mechanistic insights, and practical considerations for successful synthesis. We will delve into the preparation of the starting material, 1-benzyl-indole-7-carbonitrile, followed by a step-by-step procedure for the Vilsmeier-Haack formylation, including the in situ generation of the Vilsmeier reagent.

Introduction

Indole-3-carboxaldehydes are pivotal structural motifs in a vast array of biologically active compounds and functional materials. The strategic introduction of a formyl group at the C3 position of the indole nucleus provides a versatile handle for further chemical transformations. The target molecule, 1-Benzyl-3-formyl-indole-7-carbonitrile, incorporates three key functionalities: a benzyl protecting group at the N1 position to enhance stability and solubility, a nitrile group at the C7 position which can serve as a precursor for various nitrogen-containing heterocycles, and the newly introduced formyl group at C3. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for the electron-rich C3 position of the indole ring and its general applicability to a wide range of substituted indoles.[1][2][3]

Mechanistic Overview: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.[1][4][5]

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][6][7] This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6][8]

-

Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the indole nucleus then attacks the electrophilic carbon of the Vilsmeier reagent.[9] This leads to the formation of an iminium salt intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to yield the final aldehyde product.[1][10]

Figure 1: General workflow of the Vilsmeier-Haack reaction.

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the starting material, 1-benzyl-indole-7-carbonitrile, and the subsequent Vilsmeier-Haack formylation.

Part A: Synthesis of 1-Benzyl-indole-7-carbonitrile

The synthesis of the starting material involves the N-benzylation of commercially available indole-7-carbonitrile. The benzyl group serves as a protecting group, preventing unwanted side reactions at the nitrogen atom during the Vilsmeier-Haack reaction.[11][12]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Indole-7-carbonitrile | 142.15 | 5.0 g | 0.035 |

| Benzyl bromide | 171.04 | 7.2 g (5.0 mL) | 0.042 |

| Potassium Hydroxide (KOH) | 56.11 | 2.95 g | 0.053 |

| Dimethyl sulfoxide (DMSO) | 78.13 | 100 mL | - |

| Diethyl ether | 74.12 | 300 mL | - |

| Water | 18.02 | 450 mL | - |

| Calcium chloride (anhydrous) | 110.98 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl sulfoxide (100 mL) and powdered potassium hydroxide (2.95 g).

-

Stir the mixture at room temperature for 10 minutes to ensure the KOH is well-dispersed.

-

Add indole-7-carbonitrile (5.0 g) to the flask and continue stirring for 45 minutes. The solution may turn a darker color.

-

Slowly add benzyl bromide (5.0 mL) dropwise to the reaction mixture over 15 minutes. An ice bath can be used to moderate any exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

-

Pour the reaction mixture into a separatory funnel containing 200 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with water (3 x 50 mL) to remove residual DMSO.

-

Dry the combined organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-benzyl-indole-7-carbonitrile as a solid.

Part B: Vilsmeier-Haack Formylation of 1-Benzyl-indole-7-carbonitrile

This part details the formylation of the N-benzylated indole at the C3 position.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Benzyl-indole-7-carbonitrile | 232.28 | 4.64 g | 0.020 |

| N,N-Dimethylformamide (DMF) | 73.09 | 15 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 2.2 mL (3.68 g) | 0.024 |

| Crushed ice | - | ~100 g | - |

| Sodium hydroxide (NaOH) solution (10% w/v) | 40.00 | As needed | - |

| Ethyl acetate | 88.11 | 150 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

Vilsmeier Reagent Preparation: In a dry 100 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (15 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (2.2 mL) dropwise to the cooled DMF with vigorous stirring over 20-30 minutes. Maintain the temperature below 10 °C during the addition.[1]

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.[6]

-

Formylation Reaction: In a separate flask, dissolve 1-benzyl-indole-7-carbonitrile (4.64 g) in a minimal amount of anhydrous DMF (approx. 5 mL).

-

Slowly add the solution of the indole to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~100 g) with vigorous stirring. This quenching step is exothermic and should be performed in a well-ventilated fume hood.[10]

-

Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9. The product will often precipitate as a solid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 1-Benzyl-3-formyl-indole-7-carbonitrile.

Figure 2: Step-by-step experimental workflow.

Data and Expected Results

Expected Yield: The typical yield for the Vilsmeier-Haack formylation of indoles is generally high, often exceeding 80%.[1] For this specific substrate, a yield in the range of 75-85% of purified 1-Benzyl-3-formyl-indole-7-carbonitrile is expected.

Characterization Data: The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Appearance of a singlet corresponding to the aldehyde proton (CHO) around δ 9.9-10.1 ppm. Signals for the benzyl group and the indole core protons should be present in the aromatic region. |

| ¹³C NMR | A signal for the aldehyde carbonyl carbon should appear around δ 185-195 ppm. |

| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde group is expected around 1650-1680 cm⁻¹. A C≡N stretch for the nitrile group should be observed around 2220-2230 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of 1-Benzyl-3-formyl-indole-7-carbonitrile (C₁₇H₁₂N₂O, MW: 260.29) should be observed. |

| Melting Point | A sharp melting point should be recorded for the purified product. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive Vilsmeier reagent (due to moisture). | Ensure all glassware is oven-dried and reagents are anhydrous. Prepare the Vilsmeier reagent in situ just before use. |

| Insufficient reaction temperature or time. | Optimize the reaction temperature and monitor the reaction progress by TLC until the starting material is consumed. | |

| Formation of multiple products | Side reactions due to un-protected indole NH. | Ensure the N-benzylation of the starting material is complete before proceeding to the formylation step. |

| Difficult work-up | Uncontrolled quenching of the reaction. | Add the reaction mixture to ice slowly and with vigorous stirring to dissipate heat effectively.[10] |

| Low yield after purification | Product loss during extraction or recrystallization. | Ensure complete extraction by performing multiple extractions. For recrystallization, use a minimal amount of a suitable solvent system. |

Conclusion

The Vilsmeier-Haack reaction provides a direct and efficient pathway for the synthesis of 1-Benzyl-3-formyl-indole-7-carbonitrile. This application note offers a detailed and reliable protocol for researchers in organic synthesis and medicinal chemistry. By understanding the underlying mechanism and adhering to the experimental guidelines, including the crucial steps of reagent preparation and work-up, scientists can successfully synthesize this valuable intermediate for further applications.

References

- Benchchem.

- Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.

- Benchchem.

- Organic Syntheses.

- Synlett. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.

- Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions.

- SID. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its.

- YouTube. Vilsmeier–Haack reaction of indole.

- Google Patents. WO2020050368A1 - Method for preparing vilsmeier reagent.

- Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Workup.

- Vilsmeier-Haack Reaction.

- ResearchGate.

- ResearchGate. Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions.

- Wikipedia. Vilsmeier reagent.

- Slideshare. Vilsmeier haack reaction.

- Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- Semantic Scholar. 7-Iodo-1H-indole-3-carbonitrile.

- Organic Chemistry Portal. Synthesis of indoles.

- PMC. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells.

- The Journal of Chemical Physics.

- ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds1.

- DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.

- Wikipedia. Benzyl group.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- Organic Syntheses. 10 - Organic Syntheses Procedure.

- Synthesis and Chemistry of Indole.

- RSC Publishing.

- Sciforum. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.

- The Royal Society of Chemistry.

- Organic Syntheses. 4 - Organic Syntheses Procedure.

- NIST WebBook. 1H-Indole-3-carboxaldehyde.

- MDPI. Mechanistic Studies for Synthesis of Bis(indolyl)

- FooDB. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934).

- ResearchGate.

- One-Step Synthesis of Indole-3-Acetonitriles

- MDPI. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori.

- Organic Chemistry Portal. Benzyl Ethers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sid.ir [sid.ir]

- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzyl group - Wikipedia [en.wikipedia.org]

- 12. sciforum.net [sciforum.net]

Application Notes and Protocols for the Formylation of N-benzyl-7-cyanoindole

Introduction

Formylated indoles, particularly indole-3-carboxaldehydes, are pivotal intermediates in the synthesis of a vast array of biologically active compounds and pharmaceuticals.[1] The introduction of a formyl group onto the indole nucleus provides a versatile synthetic handle for further functionalization. This guide provides a comprehensive overview of the reagents and protocols for the formylation of N-benzyl-7-cyanoindole, a substrate of increasing interest in medicinal chemistry due to the prevalence of the cyano-indole scaffold in drug discovery.[2][3]

The primary focus of this document is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the optimal formylation strategy and execute it effectively. We will delve into the mechanistic underpinnings of various formylation reactions, providing a rationale for experimental choices and troubleshooting common issues.

Comparative Analysis of Formylation Reagents

The choice of formylating agent is critical for achieving high yields and regioselectivity. For electron-rich heterocycles like indoles, electrophilic aromatic substitution is the predominant pathway. The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site of formylation.[4] Below is a comparative analysis of common formylation reagents applicable to N-benzyl-7-cyanoindole.

| Reagent System | Reaction Name | Key Characteristics & Mechanistic Insights |

| DMF / POCl₃ | Vilsmeier-Haack Reaction | This is the most widely used and reliable method for indole formylation.[1] Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (N,N-dimethylchloroiminium ion).[5][6] The reaction is typically high-yielding and proceeds under relatively mild conditions. The electron-withdrawing nature of the 7-cyano group may slightly deactivate the ring, but the powerful electrophilicity of the Vilsmeier reagent generally ensures efficient reaction at the C3 position. |

| DMF / Oxalyl Chloride | Vilsmeier-Haack Reaction (Variant) | An alternative to POCl₃, oxalyl chloride also forms the Vilsmeier reagent with DMF.[5] A key advantage is the formation of gaseous byproducts (CO and CO₂), which can simplify reaction workup compared to the phosphorus-based salts generated with POCl₃.[5] This can be particularly beneficial for sensitive substrates or in multi-step syntheses where high purity of the intermediate is crucial. |

| Hexamethylenetetramine (HMTA) / Acid | Duff Reaction | The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium (e.g., acetic acid, trifluoroacetic acid).[4][7] HMTA decomposes in acid to generate an iminium ion electrophile.[8] While effective for highly activated aromatics like phenols, it is generally less efficient for indoles compared to the Vilsmeier-Haack reaction and may require harsher conditions.[9] For N-benzyl-7-cyanoindole, this method might result in lower yields. |

| Dichloromethyl methyl ether / TiCl₄ | Rieche Formylation | This method employs dichloromethyl methyl ether as the formyl source with a Lewis acid catalyst like titanium tetrachloride (TiCl₄).[10][11] It is a powerful formylation technique for electron-rich aromatic compounds.[12][13] The reaction proceeds via a dichloromethyl cation equivalent that attacks the aromatic ring. This can be a viable, albeit less common, alternative for indole formylation. |

Selecting the Optimal Reagent

For the formylation of N-benzyl-7-cyanoindole, the Vilsmeier-Haack reaction using either DMF/POCl₃ or DMF/Oxalyl Chloride is the recommended approach due to its high efficiency, reliability, and well-documented success with a wide range of indole substrates.[1][5] The choice between POCl₃ and oxalyl chloride will depend on the desired workup simplicity and cost considerations.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation using DMF and POCl₃

This protocol details the most common and robust method for the C3-formylation of N-benzyl-7-cyanoindole.

Workflow Diagram

Caption: Vilsmeier-Haack formylation workflow using DMF/POCl₃.

Materials

-

N-benzyl-7-cyanoindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction, if needed)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Crushed ice

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

Step-by-Step Procedure

-

Vilsmeier Reagent Preparation:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, place anhydrous DMF (3.0 equivalents).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring.[1] Caution: This reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

In a separate flask, dissolve N-benzyl-7-cyanoindole (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of N-benzyl-7-cyanoindole to the freshly prepared Vilsmeier reagent dropwise at 0-5 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours, or until TLC analysis indicates the consumption of the starting material.[1]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow and careful addition of a saturated sodium carbonate solution until the pH is alkaline (pH 8-9).[1] Caution: This can be an exothermic process with gas evolution.

-

The product, N-benzyl-3-formyl-7-cyanoindole, will often precipitate as a solid.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.[1]

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3-4 times).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient).

-

Protocol 2: Vilsmeier-Haack Formylation using DMF and Oxalyl Chloride

This protocol offers a cleaner workup due to the formation of volatile byproducts.

Workflow Diagram

Caption: Vilsmeier-Haack formylation workflow using DMF/Oxalyl Chloride.

Materials

-

N-benzyl-7-cyanoindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup:

-

In a round-bottom flask under an inert atmosphere, dissolve N-benzyl-7-cyanoindole (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add anhydrous DMF (3.0 equivalents) to the solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

-

Vilsmeier Reagent Formation and Formylation:

-

Slowly add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution with vigorous stirring.[5] Caution: Gas evolution (CO, CO₂) will occur. Ensure adequate ventilation in a fume hood.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

-

Troubleshooting and Field-Proven Insights

-

Low Yields: If yields are low, ensure all reagents and solvents are strictly anhydrous, as the Vilsmeier reagent is highly moisture-sensitive. In the case of the POCl₃ method, extending the heating time or slightly increasing the temperature may improve conversion.

-

Side Reactions: The formation of byproducts can sometimes occur. For the Duff reaction, di-formylation is a possibility if the reaction conditions are not carefully controlled.[14] With the Vilsmeier-Haack reaction, if other electron-rich positions are available and sterically accessible, minor amounts of other formylated isomers might be observed, though C3-formylation is overwhelmingly favored for indoles.

-

Workup Difficulties: The workup of the POCl₃ reaction can sometimes result in an emulsion during neutralization. Slow addition of the base with vigorous stirring can help mitigate this. The oxalyl chloride method generally provides a much cleaner workup.[5]

-

Substrate Reactivity: The electron-withdrawing cyano group at the 7-position may slightly reduce the nucleophilicity of the indole ring compared to unsubstituted indole. However, the N-benzyl group is electron-donating and should sufficiently activate the ring for efficient formylation at the C3 position.

Conclusion

The Vilsmeier-Haack reaction stands out as the premier method for the formylation of N-benzyl-7-cyanoindole, offering high yields and excellent regioselectivity. The choice between POCl₃ and oxalyl chloride as the activating agent allows for flexibility based on laboratory resources and desired workup efficiency. By following the detailed protocols and considering the provided insights, researchers can confidently synthesize N-benzyl-3-formyl-7-cyanoindole, a valuable intermediate for the development of novel therapeutics.

References

-

Rieche, A.; Gross, H.; Höft, E. (1967). Aromatic Aldehydes. Mesitaldehyde. Organic Syntheses, 47, 1. doi:10.15227/orgsyn.047.0001.

-

García, O.; Nicolás, E.; Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963. doi:10.1016/S0040-4039(03)01168-7.

-

ChemBK. (2024, April 10). Phosphorus chloride oxide (POCl3).

-

Organic Syntheses. p. 331.

-

BenchChem. (2025). A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride.

-

Ellingboe, J. W., et al. (1992). Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis. Synthesis, 1992(3), 161-188.

-

Sigma-Aldrich. Phosphorus(V) oxychloride.

-

Zhang, N., & Dong, D. Formylation and the Vilsmeier Reagent. Science of Synthesis.

-

ACS Omega. (2025, May 14). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.

-

BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.

-

Li, L.-T., et al. (2012). nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. Chemical Communications, 48(40), 4998-5000.

-